Cas no 20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one)
![(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one structure](https://nl.kuujia.com/scimg/cas/20460-41-7x500.png)
20460-41-7 structure
Productnaam:(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
- (all-xi)-tuberostemonine (mp: 162o)
- 2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(all-xi)-stenine
- 8-Aethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-on,-Stereoisomeres(?) vom F: 162grad, Stemonin
- 8-ethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-one,-stereoisomer(ic)(?) of mp: 162 degree , stemonine
- Isotuberostemonine
- stemonine
- Tuberostemonin
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-aze
- (8ξ,9ξ,10ξ,11ξ,12ξ,13ξ,14ξ)-2-(Tetrahydro-4-methyl-5-oxofuran-2-yl)stenine
- FT-0777481
- DTXSID60988496
- AKOS015897161
- LS-14968
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- NSC-366235
- NSC366235
-
- Inchi: InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
- InChI-sleutel: GYOGHROCTSEKDY-UHFFFAOYSA-N
- LACHT: CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Berekende eigenschappen
- Exacte massa: 375.24095853g/mol
- Monoisotopische massa: 375.24095853g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 2
- Complexiteit: 636
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 10
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 55.8Ų
- XLogP3: 3.9
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Gerelateerde literatuur
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one) Gerelateerde producten
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